5-carboxy-X-rhodamine triethylammonium salt

HPLC Isomeric Purity Oligonucleotide Labeling

5-Carboxy-X-rhodamine triethylammonium salt, commonly referred to as 5-ROX, is a synthetic, single-isomer rhodamine fluorochrome with the molecular formula C39H45N3O5 and a molecular weight of 635.6 g/mol. As a member of the X-rhodamine family, it is defined by a carboxy substituent at the 5-position and is supplied as a triethylammonium salt.

Molecular Formula C39H45N3O5
Molecular Weight 635.8 g/mol
Cat. No. B12434557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-carboxy-X-rhodamine triethylammonium salt
Molecular FormulaC39H45N3O5
Molecular Weight635.8 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)[O-])CCC7
InChIInChI=1S/C33H30N2O5.C6H15N/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;1-4-7(5-2)6-3/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);4-6H2,1-3H3
InChIKeyBUJRUSRXHJKUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carboxy-X-Rhodamine Triethylammonium Salt (5-ROX): Single-Isomer Fluorochrome for DNA Sequencing & Oligonucleotide Labeling


5-Carboxy-X-rhodamine triethylammonium salt, commonly referred to as 5-ROX, is a synthetic, single-isomer rhodamine fluorochrome with the molecular formula C39H45N3O5 and a molecular weight of 635.6 g/mol [1]. As a member of the X-rhodamine family, it is defined by a carboxy substituent at the 5-position and is supplied as a triethylammonium salt. This compound is classified as an organic heteroheptacyclic fluorochrome, utilized extensively as a fluorescent label in automated DNA sequencing, oligonucleotide labeling, and FRET-based applications due to its long-wavelength spectral properties [2].

Why a Mixed-Isomer 5(6)-ROX Substitute Cannot Guarantee Reproducibility in Critical Assays


The procurement of a generic, mixed-isomer 5(6)-ROX product as a direct substitute for the purified 5-ROX single isomer introduces a significant risk of irreproducibility in demanding applications. While the 5- and 6-isomers share nearly identical spectral properties, their positional difference alters the charge environment and steric properties of the resulting bioconjugates. This structural variation can lead to differential HPLC retention times and electrophoretic mobility, effectively causing 'peak doubling' that compromises analytical resolution and accurate quantification . For complex biological assays where conjugate consistency is paramount, the isomeric purity of the starting material is the primary determinant of synthetic reproducibility, making single-isomer 5-ROX a necessity over an undefined isomer mixture .

Quantitative Evidence: Isomeric Purity, Spectral Performance, and Photostability of 5-ROX vs. Comparators


>95% HPLC Purity as a Single Isomer vs. Mixed 5(6)-ROX with a 3:1 to 6:1 Isomer Ratio

Procurement of the single-isomer 5-ROX ensures a chemically defined entity with a purity of ≥95% by HPLC, confirmed by 1H-NMR structural identity . This is in direct contrast to the mixed-isomer 5(6)-ROX, which is a variable mixture containing both 5-ROX and 6-ROX. The isomeric ratio in this mixture is not fixed, typically ranging from 3:1 to 6:1 (6-isomer to 5-isomer), leading to inherent batch-to-batch variability . This undefined composition is the direct cause of 'peak doubling' when labeled products are analyzed by HPLC or electrophoresis, a complication eliminated by using the single isomer [1].

HPLC Isomeric Purity Oligonucleotide Labeling Batch Reproducibility

Extinction Coefficient of 5-ROX at 93,000 M⁻¹cm⁻¹ vs. 82,000 M⁻¹cm⁻¹ for 6-ROX

The intrinsic brightness of a fluorophore, a product of its molar extinction coefficient (ε) and quantum yield (Φ), directly governs assay sensitivity. The 5-ROX single isomer (as its maleimide derivative) exhibits a higher extinction coefficient, measured at 93,000 M⁻¹cm⁻¹ [1]. This value is superior to the ε of 82,000 M⁻¹cm⁻¹ typically reported for the 6-ROX single isomer under comparable conditions [2]. When integrated with its high fluorescence quantum yield (Φ ≈ 0.94), this results in a measurably brighter conjugate .

Molar Extinction Coefficient Brightness Assay Sensitivity Fluorescence

Class-Level Photostability: Rhodamine 5-ROX vs. Fluorescein-based Dyes

The resistance of the rhodamine dye class, including 5-ROX, to photodegradation is well-documented compared to the widely used fluorescein family (e.g., 5-FAM). Rhodamine dyes, such as 5-ROX, are class-wide more resistant to photobleaching, enabling longer quantitative data collection . This photostability is attributed to the structural rigidity of the xanthene core in rhodamines, which reduces the probability of non-radiative decay pathways that lead to photobleaching .

Photostability Photobleaching Rhodamine Fluorescein Time-Lapse Imaging

pH Insensitivity of 5-ROX Conjugates from pH 3 to 11 vs. Environmental Fluctuations

The fluorescence of 5-ROX conjugates is demonstrably pH-independent across a broad spectrum, with published ranges indicating stable emission from pH 3 to 11 . This is a significant advantage over fluorophores like fluorescein, whose fluorescence is heavily quenched under acidic conditions (e.g., pH < 7). The structural basis for this robustness lies in the rhodamine core's existence in a pH-insensitive, cationic form across a wide pH range, negating the protonation/deprotonation events that modulate fluorescence in other dye families .

pH Stability Fluorescence Consistency Wide pH Range Robustness

Long-Term Storage Stability: ≥2 Years at +4°C vs. the Documented Instability of Other Rhodamines

Effective inventory management requires assurance of long-term chemical stability. 5-ROX is documented to be stable for at least 2 years when stored at +4°C, protected from light and moisture . This contrasts sharply with the broader ROX class, which is explicitly flagged for its instability. General ROX dyes are noted to be 'very unstable,' with an explicit caution to 'prevent the deterioration during storage,' often requiring storage at -60°C for long-term preservation . The 5-ROX single isomer thus offers superior logistical convenience and reduced risk of degradation versus common alternatives.

Shelf-Life Chemical Stability Procurement Inventory Management

Procurement-Driven Application Scenarios for 5-Carboxy-X-Rhodamine Triethylammonium Salt


High-Throughput Automated DNA Sequencing Requiring Conjugate Reproducibility

The single-isomer purity (≥95% by HPLC) of 5-ROX directly eliminates the 'peak doubling' HPLC artifact caused by the mixed 5/6 isomers, as established in Section 3 . In automated DNA sequencing, where base-calling accuracy depends on precise electrophoretic mobility, the use of a single-isomer dye yields chemically uniform chain-terminating ddNTP conjugates. This uniformity is critical for high-throughput systems where any peak splitting can result in ambiguous sequence reads, making 5-ROX the preferred choice over the mixed-isomer 5(6)-ROX for any lab aiming to maximize first-pass sequencing data quality.

Development of Sensitive FRET-Based Probes for In Vivo Imaging

The high extinction coefficient (93,000 M⁻¹cm⁻¹) and quantum yield (Φ=0.94) of 5-ROX enable its effective use as a donor or acceptor in FRET pairs, where signal intensity is directly proportional to fluorophore brightness . As a FRET donor with porphyrins, its spectral overlap and high quantum yield facilitate efficient energy transfer. Furthermore, the documented pH insensitivity of ROX fluorescence (pH 3-11) ensures that the FRET signal remains a reliable readout of molecular proximity rather than a function of the probe's environmental acidity, a crucial advantage for tracking endocytic trafficking where pH changes dramatically.

Quantitative, Long-Term Time-Lapse Microscopy

For experiments requiring extended illumination, such as tracking protein dynamics over hours, the class-level photostability of rhodamine dyes like 5-ROX provides a crucial advantage over fluorescein-based labels, as highlighted in Section 3 [1]. Combined with its 2-year shelf-life at +4°C, which guarantees consistent dye quality over the duration of a long-term study, 5-ROX ensures that signal decay is minimized and quantitative comparisons between early and late time-points are valid, directly addressing a major source of variability in longitudinal imaging studies.

qPCR Assays with a Stable Internal Reference Dye in Clinical Research Laboratories

In quantitative real-time PCR (qPCR), ROX is frequently used as a passive reference dye to normalize well-to-well variations. However, the ROX dye class is known for its inherent chemical instability . The defined long-term storage stability of the 5-ROX single isomer at +4°C contrasts with the more stringent storage requirements of other ROX forms, which are often recommended for storage at -15°C or below to prevent deterioration . This difference in chemical stability makes the single-isomer 5-ROX a more robust and logistically simpler choice for preparing and storing master mixes in clinical research settings, where assay reliability and traceability are paramount.

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